molecular formula C22H23BrN2O3 B11202281 N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11202281
M. Wt: 443.3 g/mol
InChI Key: WDUYLPRLMWEEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a brominated phenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions. The bromination of the phenyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving quinoline derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The brominated phenyl group may enhance the compound’s binding affinity to certain proteins, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of a quinoline core with a brominated phenyl group and various functional groups. This structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C22H23BrN2O3

Molecular Weight

443.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C22H23BrN2O3/c1-13(2)10-11-25-18-7-5-4-6-15(18)20(26)19(22(25)28)21(27)24-17-9-8-14(3)12-16(17)23/h4-9,12-13,26H,10-11H2,1-3H3,(H,24,27)

InChI Key

WDUYLPRLMWEEMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CCC(C)C)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.